molecular formula C9H8ClNO B1589126 (6-Chloropyridin-3-YL)(cyclopropyl)methanone CAS No. 872088-06-7

(6-Chloropyridin-3-YL)(cyclopropyl)methanone

Cat. No. B1589126
M. Wt: 181.62 g/mol
InChI Key: HMTIMNJNXGOOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloropyridin-3-YL)(cyclopropyl)methanone, also known as 6-CP-CPM, is a compound that has been studied extensively in recent years due to its potential applications in various fields of science. 6-CP-CPM is a cyclopropylmethanone derivative of 6-chloropyridine, an aromatic heterocyclic compound that is widely used in the synthesis of many pharmaceuticals and other compounds. 6-CP-CPM has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst for organic reactions, as a reagent for the preparation of substituted pyridines, and for its potential applications in the field of biochemistry.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on derivatives of (6-Chloropyridin-3-yl)(cyclopropyl)methanone, such as the study by Lakshminarayana et al. (2009), focused on the crystal and molecular structure analysis of related compounds. This study provided detailed insight into the compound's crystallographic characteristics, which are crucial for understanding its chemical behavior and potential applications in materials science and molecular engineering Lakshminarayana et al., 2009.

Anticancer and Antimicrobial Applications

Another aspect of research involves the synthesis of novel biologically active compounds incorporating the pyridine moiety for potential anticancer and antimicrobial applications. For instance, Katariya et al. (2021) synthesized new heterocyclic compounds that showed promising results against various cancer cell lines and pathogenic microbes. This highlights the compound's potential in developing new pharmaceutical agents Katariya et al., 2021.

Novel Synthesis and Properties

The work by Mitsumoto and Nitta (2004) on novel synthesis methods and the properties of related derivatives underscores the versatility of these compounds in organic synthesis and their potential applications in developing new chemical reactions and materials Mitsumoto & Nitta, 2004.

Gold-catalyzed Cycloisomerizations

Research by Couty, Meyer, and Cossy (2009) explored gold-catalyzed cycloisomerizations involving ene-ynamides related to (6-Chloropyridin-3-yl)(cyclopropyl)methanone, leading to compounds with potential applications in organic synthesis and the development of new catalytic processes Couty et al., 2009.

Molecular Docking and Hirshfeld Surface Analysis

Lakshminarayana et al. (2018) conducted a study on the synthesis, molecular docking, and Hirshfeld surface analysis of related compounds, providing valuable insights into their potential biological activities and interactions with biomolecular targets. Such studies are crucial for drug design and the development of therapeutic agents Lakshminarayana et al., 2018.

properties

IUPAC Name

(6-chloropyridin-3-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-8-4-3-7(5-11-8)9(12)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTIMNJNXGOOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468391
Record name (6-Chloropyridin-3-yl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyridin-3-YL)(cyclopropyl)methanone

CAS RN

872088-06-7
Record name (6-Chloropyridin-3-yl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclopropylbromide (1.24 g, 10.24 mmol) in THF (10 mL) was added dropwise a 2.5M solution of n-butyllithium in hexanes (4.0 mL, 10.00 mmol) at −78° C. and the reaction mixture was stirred for 1 h at this temperature. Then a solution of 6-chloro-N-methyl-N-(methyloxy)pyridine-3-carboxamide (1.00 g, 4.98 mmol) in THF (5 mL) was added quickly at −78° C., and the cooling bath was removed. Stirring was continued for 1 h, then the solution was poured into saturated ammonium chloride (100 mL), extracted with ethyl acetate (3×50 mL) and the organic layers were washed with brine (50 mL), dried over sodium sulfate then filtered and concentrated. Column chromatography on silica (hexanes:ethyl acetate 9:1 to 8:2) afforded (6-chloropyridin-3-yl)(cyclopropyl)-methanone (0.62 g, 68% yield). 1H NMR (400 MHz, CDCl3): 9.04 (d, 1H), 8.22 (dd, 1H), 7.46 (d, 1H), 2.61 (m, 1H), 1.32 (m, 2H), 1.15 (m, 2H).
Quantity
1.24 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Reactant of Route 4
Reactant of Route 4
(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Reactant of Route 6
Reactant of Route 6
(6-Chloropyridin-3-YL)(cyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.